molecular formula C15H21N3O4S3 B11259840 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

Cat. No.: B11259840
M. Wt: 403.5 g/mol
InChI Key: SDFBVBIVPSBEPI-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

The synthesis of 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an appropriate hydrazine derivative with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the sulfonylation of the pyrazole ring with a thiophene sulfonyl chloride.

    Formation of the piperidine ring: The final step involves the sulfonylation of the pyrazole-thiophene intermediate with 4-methylpiperidine under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: The sulfonyl groups can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Binding to receptors: The compound can bind to specific receptors, modulating their activity and leading to downstream effects.

    Disruption of cellular processes: The compound may interfere with cellular processes such as signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

1-((3,5-Dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can be compared with other similar compounds, such as:

    1-(Thiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole: This compound lacks the piperidine ring, making it less complex and potentially less versatile in its applications.

    4-Methylpiperidine-1-sulfonyl chloride: This compound lacks the pyrazole and thiophene rings, limiting its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C15H21N3O4S3

Molecular Weight

403.5 g/mol

IUPAC Name

1-(3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C15H21N3O4S3/c1-11-6-8-17(9-7-11)25(21,22)15-12(2)16-18(13(15)3)24(19,20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3

InChI Key

SDFBVBIVPSBEPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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